

# (R)-2-amino-N-hydroxypropanamide: A Technical Guide to Solubility and Stability

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## Compound of Interest

Compound Name:	(R)-2-amino-N-hydroxypropanamide
Cat. No.:	B3051655

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## Introduction

**(R)-2-amino-N-hydroxypropanamide**, also known as D-alanine hydroxamate, is a derivative of the naturally occurring amino acid D-alanine. Its structure, featuring a hydroxamic acid moiety, positions it as a compound of significant interest in medicinal chemistry and drug development. Hydroxamic acids are recognized as potent chelators of metal ions, a property that underlies their mechanism of action as inhibitors of various metalloenzymes. This technical guide provides a comprehensive overview of the available information and expected physicochemical properties of **(R)-2-amino-N-hydroxypropanamide**, with a focus on its solubility and stability, critical parameters for its potential therapeutic application.

## Physicochemical Properties

A summary of the key physicochemical properties of **(R)-2-amino-N-hydroxypropanamide** is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of formulation and analytical methods.

Property	Value	Source
IUPAC Name	(2R)-2-amino-N-hydroxypropanamide	PubChem
Molecular Formula	C <sub>3</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	PubChem
Molecular Weight	104.11 g/mol	PubChem
CAS Number	35320-20-8	PubChem
Appearance	Expected to be a solid	General knowledge of similar compounds
XLogP3	-1.5	PubChem (Computed)
Hydrogen Bond Donor Count	3	PubChem (Computed)
Hydrogen Bond Acceptor Count	3	PubChem (Computed)

## Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation possibilities. Based on the structure of **(R)-2-amino-N-hydroxypropanamide**, which contains polar functional groups (amino, hydroxyl, and amide), it is expected to be soluble in aqueous solutions. The solubility is likely to be influenced by the pH of the medium due to the presence of the ionizable amino group.

Expected Solubility Trends:

Solvent System	Expected Solubility	Rationale
Water	High	The presence of multiple polar, hydrogen-bonding groups (amino, hydroxyl, amide) suggests good aqueous solubility.
Aqueous Buffers (pH dependent)	Variable	The amino group ( $pK_a \sim 9-10$ ) will be protonated at acidic pH, increasing solubility. Near its isoelectric point, solubility is expected to be at its minimum. At basic pH, the hydroxamic acid proton ( $pK_a \sim 8-9$ ) may start to dissociate, potentially affecting solubility.
Methanol, Ethanol	Moderate to High	These polar protic solvents can engage in hydrogen bonding with the solute.
Dimethyl Sulfoxide (DMSO)	High	A polar aprotic solvent capable of dissolving a wide range of compounds.
Acetone, Dichloromethane	Low	These less polar solvents are not expected to effectively solvate the highly polar (R)-2-amino-N-hydroxypropanamide.
Hexane, Ether	Very Low/Insoluble	Non-polar solvents are unlikely to dissolve this polar compound.

## Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of **(R)-2-amino-N-hydroxypropanamide** in various solvents.

Materials:

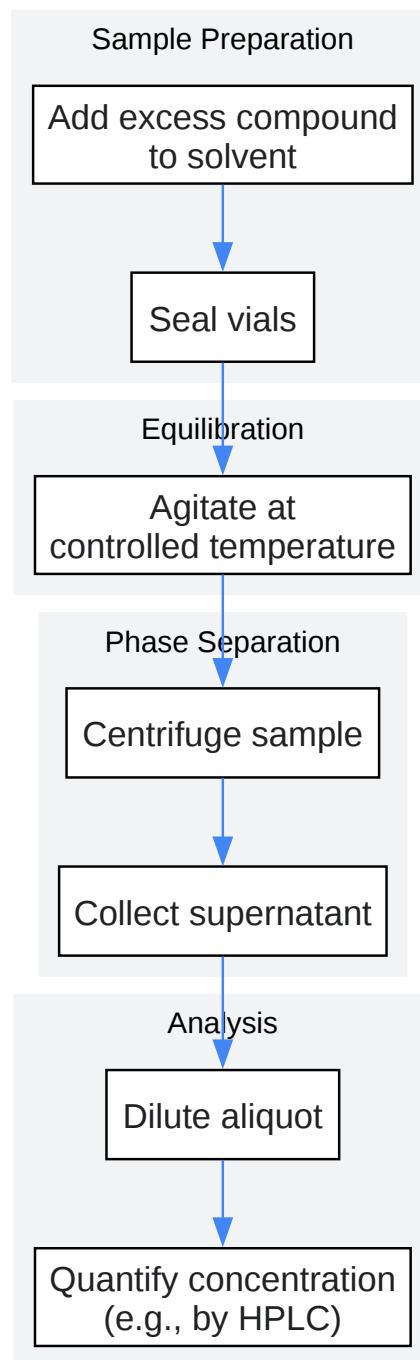
- **(R)-2-amino-N-hydroxypropanamide**
- Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol)
- Vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- Analytical balance
- HPLC system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of **(R)-2-amino-N-hydroxypropanamide** to a series of vials, each containing a known volume of the desired solvent.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C).
- Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed to pellet the undissolved solid.

- Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred.
- Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **(R)-2-amino-N-hydroxypropanamide** in the diluted sample using a validated analytical method (e.g., HPLC).
- Calculate the solubility in units such as mg/mL or mol/L.

## Shake-Flask Solubility Determination Workflow

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Caption: Workflow for determining equilibrium solubility.

## Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Hydroxamic acids are known to be susceptible to degradation, particularly through hydrolysis.

Expected Stability Considerations:

Condition	Expected Stability	Potential Degradation Pathway
Aqueous Solution (pH)	pH-dependent	The hydroxamic acid moiety is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid (D-alanine) and hydroxylamine. The rate of hydrolysis is expected to be lowest in the neutral pH range.
Temperature	Sensitive	Elevated temperatures are likely to accelerate the rate of hydrolytic degradation. Thermal degradation of the amino acid backbone itself can also occur at very high temperatures. <a href="#">[1]</a> <a href="#">[2]</a>
Light (Photostability)	Potentially sensitive	While specific data is unavailable, many organic molecules are susceptible to photodegradation. The presence of chromophores and reactive functional groups suggests that photostability should be evaluated.
Plasma/Biological Matrices	Potentially unstable	Hydroxamic acids can be rapidly hydrolyzed by esterases present in plasma, particularly in rodent species. <a href="#">[3]</a> This is a critical consideration for in vivo studies.

# Experimental Protocol for Stability Assessment (HPLC-Based Method)

This protocol describes a general method for evaluating the stability of **(R)-2-amino-N-hydroxypropanamide** under various stress conditions.

## Materials:

- **(R)-2-amino-N-hydroxypropanamide**
- Aqueous buffers of different pH values (e.g., pH 2, 4, 7, 9, 12)
- High-purity water
- Temperature-controlled chambers/ovens
- Photostability chamber with controlled light exposure (ICH Q1B guidelines)
- HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)
- Vials and appropriate closures

## Procedure:

- Prepare stock solutions of **(R)-2-amino-N-hydroxypropanamide** in a suitable solvent.
- pH Stability:
  - Dilute the stock solution into buffers of different pH values to a known final concentration.
  - Store the solutions at a constant temperature (e.g., 25 °C or 40 °C).
  - At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and analyze by HPLC.
- Thermal Stability:

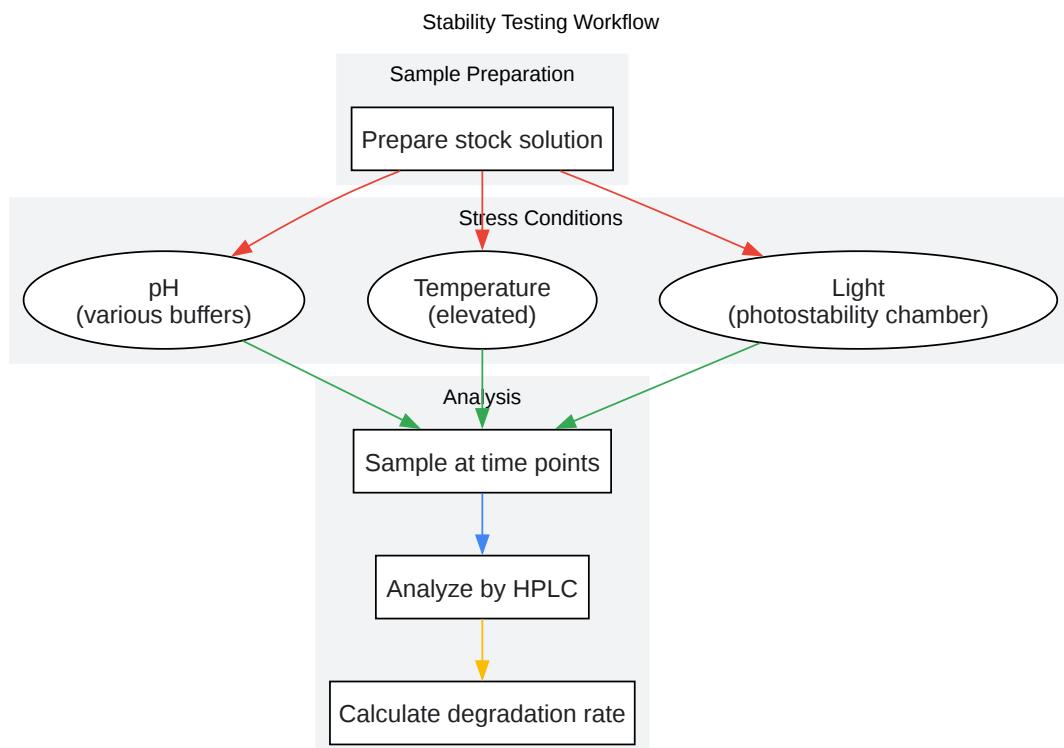
- Store solid samples and solutions (e.g., in a neutral buffer) at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
- At specified time points, remove samples, allow them to cool to room temperature, and analyze by HPLC.

• Photostability:

- Expose solid samples and solutions to a controlled light source as per ICH Q1B guidelines.
- Include dark controls stored under the same conditions.
- At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

• Data Analysis:

- Calculate the percentage of the initial concentration of **(R)-2-amino-N-hydroxypropanamide** remaining at each time point.
- Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
- Calculate the half-life ( $t_{1/2}$ ) using the formula:  $t_{1/2} = 0.693 / k$ .



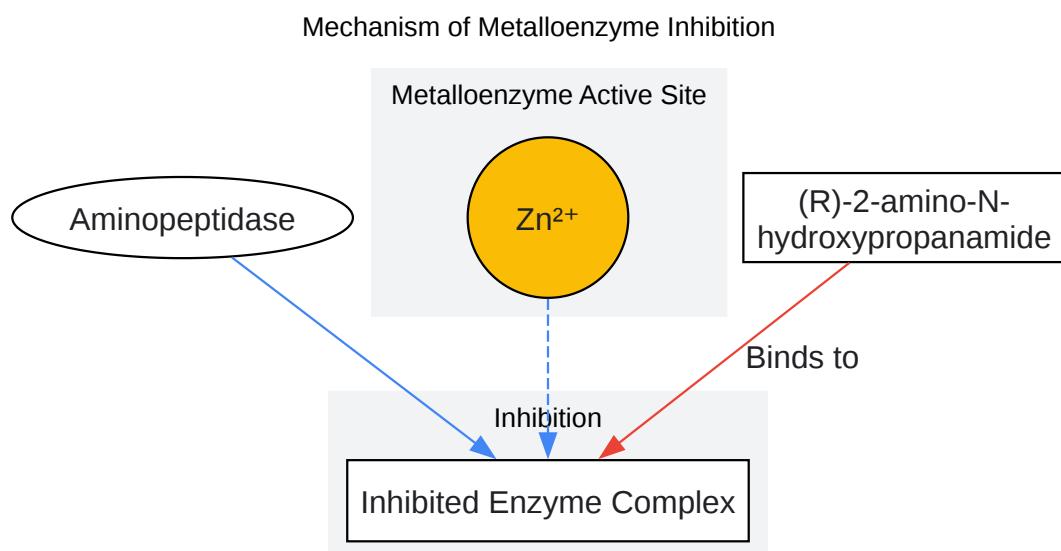
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Caption: General workflow for stability assessment.

## Biological Context and Potential Mechanism of Action

Hydroxamic acids are well-established inhibitors of metalloenzymes, particularly those containing zinc in their active site.<sup>[4]</sup> The hydroxamic acid moiety acts as a bidentate ligand, chelating the metal ion and thereby blocking the enzyme's catalytic activity.<sup>[4]</sup> Given its structure, **(R)-2-amino-N-hydroxypropanamide** is a potential inhibitor of metallo-aminopeptidases. Aminopeptidases are a class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides and are involved in various physiological and pathological processes, including cancer progression.<sup>[5]</sup>

The inhibitory mechanism likely involves the coordination of the zinc ion in the active site of the aminopeptidase by the hydroxamic acid group of **(R)-2-amino-N-hydroxypropanamide**. This binding would prevent the substrate from accessing the catalytic site, thus inhibiting the enzyme.



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Caption: General inhibition of a metalloenzyme.

## Conclusion

**(R)-2-amino-N-hydroxypropanamide** is a molecule with significant potential as a metalloenzyme inhibitor. While specific experimental data on its solubility and stability are not extensively available in the public domain, this guide provides a framework for understanding its expected properties based on its chemical structure and the behavior of similar compounds. The provided experimental protocols offer a starting point for researchers to systematically evaluate the solubility and stability of **(R)-2-amino-N-hydroxypropanamide**, which are essential steps in its journey from a promising compound to a potential therapeutic agent. Further research is warranted to fully characterize this molecule and explore its therapeutic applications.

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